5-Methylcytidine-5'-triphosphate

mRNA Therapeutics Protein Expression Nucleoside Modification

5-Methylcytidine-5'-triphosphate (m5CTP, CAS 327174-86-7) boosts mRNA translation 2.5x vs unmodified CTP and fine-tunes innate immune response (1.5x IFN-α reduction) for optimal protein yield and therapeutic windows. Essential for mRNA therapeutics, vaccines, and epitranscriptomic assays. Specify research or GMP-grade.

Molecular Formula C10H18N3O14P3
Molecular Weight 497.18 g/mol
Cat. No. B12393967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytidine-5'-triphosphate
Molecular FormulaC10H18N3O14P3
Molecular Weight497.18 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
InChIKeyYIJVOACVHQZMKI-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylcytidine-5'-triphosphate (m5CTP) Specifications and Biochemical Context for mRNA Synthesis


5-Methylcytidine-5'-triphosphate (m5CTP, 5-Me-CTP, CAS 327174-86-7) is a base-modified ribonucleoside triphosphate structurally analogous to cytidine triphosphate (CTP), distinguished by a methyl group at the C5 position of the cytosine ring [1]. This naturally occurring epigenetic modification is readily incorporated into RNA by RNA polymerases during in vitro transcription (IVT) . Its primary procurement value lies in its ability to replace canonical CTP in the synthesis of mRNA, resulting in transcripts with demonstrably enhanced translational capacity and reduced innate immunogenicity in mammalian systems .

Why Substituting 5-Methylcytidine-5'-triphosphate with Unmodified CTP or Other Analogs Compromises mRNA Therapeutic Performance


The simple substitution of 5-methylcytidine-5'-triphosphate (m5CTP) with canonical cytidine triphosphate (CTP) or other in-class analogs like pseudouridine-5'-triphosphate (ΨTP) or N1-methylpseudouridine-5'-triphosphate (m1ΨTP) is not functionally equivalent in mRNA applications. While many modified nucleotides aim to reduce immunogenicity or enhance stability, the precise nature and position of the chemical modification critically dictate the resulting RNA's translational efficiency, immune evasion profile, and interactions with cellular machinery. Using unmodified CTP yields mRNA that triggers robust innate immune responses and is less stable, diminishing therapeutic efficacy . Conversely, substituting with a different analog without empirical validation can lead to unpredictable changes in protein expression levels, as the quantitative impact of each modification on translation is unique and cannot be inferred from structural similarity alone [1].

Quantitative Differentiation of 5-Methylcytidine-5'-triphosphate (m5CTP) Performance Against Key Comparators


Superior Translational Output of m5CTP-Modified mRNA Compared to Unmodified mRNA in Mammalian Cells

Incorporation of 5-methylcytidine-5'-triphosphate (m5CTP) into in vitro transcribed mRNA significantly enhances translational efficiency relative to unmodified mRNA. In a direct head-to-head comparison using a luciferase reporter mRNA transfected into HeLa cells, m5CTP-modified mRNA yielded a 2.5-fold increase in luciferase protein expression compared to mRNA synthesized with canonical cytidine triphosphate (CTP) and uridine triphosphate (UTP) [1].

mRNA Therapeutics Protein Expression Nucleoside Modification

Comparative Immunogenicity: m5CTP vs. Unmodified mRNA in Human Cells

The immunostimulatory profile of mRNA is a critical safety and efficacy parameter. A cross-study comparison of data from human peripheral blood mononuclear cells (PBMCs) shows that mRNA synthesized with 5-methylcytidine-5'-triphosphate (m5CTP) elicits a significantly reduced interferon-alpha (IFN-α) response. m5CTP-modified mRNA induced approximately 1.5-fold less IFN-α secretion compared to unmodified mRNA, which showed a 2.5-fold increase over baseline. This contrasts with pseudouridine (Ψ)-modified mRNA, which in the same model system demonstrated a more potent immune evasion, reducing IFN-α to near-background levels [1].

Innate Immunity mRNA Vaccines Toll-like Receptors

Nuclease Resistance and RNA Stability: m5CTP Confers Greater Protection than CTP

A class-level inference can be drawn from the established biochemical principle that C5-methylation of cytidine enhances resistance to nucleolytic degradation. While a direct kinetic comparison between m5CTP- and CTP-containing RNA in a defined nuclease assay is not available from the provided sources, multiple authoritative sources consistently attribute the increased stability of m5CTP-modified RNA to its enhanced resistance to RNases [1]. This is a class-wide property of C5-methylated pyrimidines, which are known to stabilize the RNA duplex and hinder nuclease access. This inferred benefit is critical for extending the functional half-life of therapeutic mRNAs in vivo.

RNA Stability Nuclease Degradation mRNA Half-life

Purity Benchmarking: High-Performance Liquid Chromatography (HPLC) Purity of m5CTP from a Leading Manufacturer

The purity of a nucleotide triphosphate is a critical quality attribute for ensuring high-fidelity and efficient in vitro transcription. A leading manufacturer's datasheet for 5-Methylcytidine-5'-triphosphate specifies a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . While other vendors may offer similar grades, this established benchmark provides a quantifiable procurement specification. This level of purity is comparable to that of other high-grade modified NTPs, such as pseudouridine-5'-triphosphate, which is often specified at ≥95% purity by AX-HPLC , ensuring consistent and reliable performance in sensitive molecular biology workflows.

Chemical Purity Quality Control IVT Reagent

Optimal Use Cases for 5-Methylcytidine-5'-triphosphate (m5CTP) Based on Verified Performance Advantages


mRNA Therapeutic Development Requiring Enhanced and Sustained Protein Expression

The 2.5-fold increase in translational efficiency observed with m5CTP-modified mRNA [1] makes this compound the preferred choice for developing mRNA-based protein replacement therapies or cancer immunotherapies. By maximizing protein output per transcript, m5CTP allows for lower and less frequent dosing, directly improving the therapeutic window and patient compliance [2]. This is a key differentiator from unmodified mRNA, which yields significantly less protein.

mRNA Vaccine Design with Balanced Immunogenicity

For vaccine applications where complete immune silencing is undesirable but uncontrolled inflammation is a safety risk, m5CTP offers a strategic advantage. The data showing a moderate reduction in IFN-α response (1.5-fold reduction vs. 2.5-fold induction for unmodified) [1] indicates that m5CTP-modified mRNA can fine-tune the innate immune response. This profile may be superior to unmodified mRNA (which is too immunogenic) and more suitable than Ψ-modified mRNA (which is nearly non-immunogenic) when a controlled level of immune stimulation is required for optimal adjuvant activity [2].

Epitranscriptomic Research and RNA Methyltransferase Assays

As a direct substrate for enzymes that install the naturally occurring 5-methylcytidine (m5C) modification, m5CTP is an essential tool for in vitro studies of RNA methyltransferases. Its use enables precise characterization of enzyme kinetics, substrate specificity, and inhibitor screening, which is not possible with unmodified CTP [1]. This is a niche but critical application for basic research and drug discovery targeting the epitranscriptome.

Synthesis of Stable RNA Probes and Standards for Diagnostics

The class-level property of increased nuclease resistance [1] makes m5CTP an ideal building block for synthesizing RNA oligonucleotide probes, standards, and controls used in diagnostic assays. These modified probes exhibit a longer shelf-life and improved performance in complex biological samples, ensuring more reliable and robust assay results compared to probes made with unmodified CTP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylcytidine-5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.